(4,5-Dimethoxypyridin-2-yl)methanol

Descripción

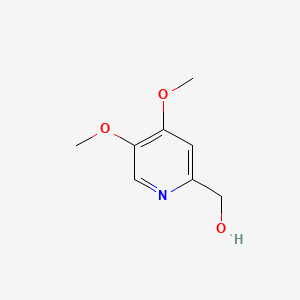

Structure

3D Structure

Propiedades

IUPAC Name |

(4,5-dimethoxypyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-11-7-3-6(5-10)9-4-8(7)12-2/h3-4,10H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEKYFXSPOXGUQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=NC(=C1)CO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10499446 | |

| Record name | (4,5-Dimethoxypyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10499446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62885-49-8 | |

| Record name | (4,5-Dimethoxypyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10499446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualizing Pyridine Based Methanols in Contemporary Chemical Sciences

Pyridine-based methanols are a class of organic compounds characterized by a pyridine (B92270) ring substituted with a hydroxymethyl group (-CH₂OH). These structures serve as versatile building blocks in organic synthesis and are key components in a variety of more complex molecules. The nitrogen atom in the pyridine ring imparts a degree of basicity and allows for a range of chemical transformations, while the methanol (B129727) group can be readily oxidized to an aldehyde or carboxylic acid, or can participate in esterification and etherification reactions. chemicalbook.com

The reactivity of pyridine-based methanols is influenced by the position of the methanol group and the nature of other substituents on the pyridine ring. For instance, the photoalkylation of pyridine in a methanol solution can yield methylpyridines and other coupled products, highlighting the reactivity of the pyridine nucleus in the presence of methanol. google.com Furthermore, the hydrogen bonding capabilities of the methanol group with the pyridine nitrogen and other substituents can influence the molecule's conformation and its interactions with biological targets. chem960.com

Significance of Dimethoxypyridine Scaffolds in Medicinal Chemistry and Organic Synthesis

The incorporation of methoxy (B1213986) groups onto a pyridine (B92270) ring, creating a dimethoxypyridine scaffold, significantly impacts the electronic properties and steric profile of the molecule. These substitutions can enhance a compound's metabolic stability, improve its solubility, and modulate its binding affinity to biological targets. Consequently, dimethoxypyridine scaffolds are prevalent in a wide array of medicinally important compounds. capotchem.cnnih.gov

In medicinal chemistry, the pyridine ring is considered a "privileged scaffold" due to its frequent appearance in FDA-approved drugs and natural products with diverse therapeutic applications, including antimicrobial, antiviral, anticancer, and anti-inflammatory agents. capotchem.cnnih.gov The addition of methoxy groups can further fine-tune the pharmacological activity. For example, derivatives of dimethoxypyrimidines, which share electronic similarities with dimethoxypyridines, have been investigated for their herbicidal activity. google.com Moreover, trimethoxyphenyl pyridine derivatives have been designed as tubulin inhibitors with potential anticancer applications, underscoring the importance of methoxy-substituted pyridines in drug discovery. nih.gov

In organic synthesis, dimethoxypyridine derivatives serve as valuable intermediates. For instance, 3,5-dimethyl-4-methoxy-2-hydroxymethylpyridine is a key intermediate in the synthesis of ATPase inhibitors. google.com The synthesis of such intermediates often involves multi-step processes, starting from more readily available pyridine precursors.

Below is a comparative table of related dimethoxypyridine and pyridine methanol (B129727) compounds, highlighting their basic properties.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| (4,5-Dimethoxypyridin-2-yl)methanol | C₈H₁₁NO₃ | 169.18 | 62885-49-8 chem960.com |

| (3,4-Dimethoxypyridin-2-yl)methanol | C₈H₁₁NO₃ | 169.18 | 10725809 (CID) nih.govbldpharm.com |

| (6-Methoxypyridin-2-yl)methanol | C₇H₉NO₂ | 139.15 | 63071-12-5 bldpharm.com |

| (2-Methoxypyridin-4-yl)methanol | C₇H₉NO₂ | 139.15 | 123148-66-3 nih.gov |

| (4,6-Dimethylpyridin-2-yl)methanol | C₈H₁₁NO | 137.18 | 18087-99-5 chemicalbook.com |

Research Gaps and Future Directions in 4,5 Dimethoxypyridin 2 Yl Methanol Studies

Despite the established importance of pyridine-based methanols and dimethoxypyridine scaffolds, a thorough review of the scientific literature reveals a significant lack of specific research focused on (4,5-Dimethoxypyridin-2-yl)methanol. While its existence is confirmed by its CAS number (62885-49-8), detailed studies on its synthesis, characterization, and potential applications are conspicuously absent from major scientific databases.

This dearth of information presents several opportunities for future research:

Development of Efficient Synthetic Routes: A primary area for investigation would be the development and optimization of synthetic pathways to produce this compound in high yield and purity. This could involve exploring various starting materials and reaction conditions, potentially adapting methods used for the synthesis of analogous compounds.

Comprehensive Physicochemical Characterization: A detailed analysis of the compound's physicochemical properties, including its spectroscopic data (NMR, IR, MS), melting point, boiling point, and solubility, is necessary to establish a foundational understanding of the molecule.

Exploration of Reactivity and Synthetic Utility: Systematic studies on the reactivity of the hydroxyl and methoxy (B1213986) groups, as well as the pyridine (B92270) ring itself, would uncover its potential as a versatile intermediate in organic synthesis. This could involve investigating its utility in the construction of more complex molecular architectures.

Screening for Biological Activity: Given the prevalence of dimethoxypyridine scaffolds in medicinal chemistry, this compound and its derivatives should be screened for a wide range of biological activities. This could include assays for anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. The specific 4,5-dimethoxy substitution pattern may lead to novel structure-activity relationships.

Computational and Docking Studies: In silico studies could predict the potential binding of this compound to various biological targets, helping to prioritize and guide experimental screening efforts.

Synthetic Strategies for this compound: A Review

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, making the development of efficient synthetic routes to its derivatives a subject of intense research. This compound, a substituted pyridine, serves as a valuable building block for more complex molecules. This article focuses exclusively on the synthetic methodologies and reaction pathways for obtaining this specific compound, exploring both established and advanced strategies.

Pharmacological and Biological Research on 4,5 Dimethoxypyridin 2 Yl Methanol Derivatives

Antimicrobial Activities of (4,5-Dimethoxypyridin-2-yl)methanol Derivatives

No published studies were found that specifically investigate the antimicrobial properties of derivatives of this compound.

Antibacterial Efficacy

There is no available data from scientific literature detailing the antibacterial efficacy of this compound derivatives against any bacterial strains.

Antifungal Efficacy

Similarly, no research articles or reports could be located that assess the antifungal efficacy of this compound derivatives.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

No structure-activity relationship (SAR) studies for this compound analogues have been published in the available scientific literature.

Impact of Substituent Modifications on Biological Activity

Consequently, there is no information available on the impact of substituent modifications on the biological activity of this compound analogues.

While the broader class of pyridine (B92270) derivatives is a subject of extensive pharmacological research with many compounds exhibiting a wide range of biological activities, it appears that this compound and its derivatives have not been a specific focus of such investigations, or at least, the findings have not been published in publicly accessible scientific literature. Therefore, it is not possible to provide a detailed, data-driven article on this specific topic as requested.

Pharmacophore Identification and Lead Optimization

The journey of developing potent drug candidates from a core scaffold like this compound begins with the identification of a pharmacophore. A pharmacophore represents the essential three-dimensional arrangement of functional groups necessary for biological activity. For pyridine derivatives, key pharmacophoric features often include hydrogen bond acceptors (the pyridine nitrogen), hydrogen bond donors, and hydrophobic regions, which are crucial for interacting with target enzymes or receptors. nih.gov

In the context of anticancer research, pharmacophore models for pyridine-containing compounds have been developed to target various proteins involved in cancer progression. These models are often generated based on the structures of known active ligands or the binding site of a target protein. dovepress.com For derivatives of this compound, a hypothetical pharmacophore model would likely highlight the importance of the oxygen atoms of the methoxy (B1213986) groups and the hydroxyl group of the methanol (B129727) substituent as potential hydrogen bond acceptors and donors. The pyridine ring itself would contribute to aromatic and hydrophobic interactions.

Once a pharmacophore is established, lead optimization becomes the central focus. This process involves systematically modifying the lead compound to enhance its potency, selectivity, and pharmacokinetic properties. For the this compound scaffold, lead optimization strategies could involve:

Modification of the Methanol Group: The primary alcohol of the methanol substituent can be oxidized to an aldehyde or a carboxylic acid, or it can be converted to ethers or esters. These modifications can alter the compound's hydrogen bonding capacity and steric profile, potentially leading to improved interactions with the target.

Alterations to the Methoxy Groups: The methoxy groups can be replaced with other alkoxy groups of varying chain lengths or with more complex substituents to probe the steric and electronic requirements of the binding pocket. Demethylation to the corresponding hydroxyl groups could also introduce new hydrogen bonding opportunities.

Substitution on the Pyridine Ring: Although the core is already substituted, further modifications to the remaining open positions on the pyridine ring could be explored to enhance target affinity and selectivity.

Through iterative cycles of design, synthesis, and biological testing, these structural modifications aim to produce a derivative with an optimal balance of properties for further preclinical development.

Preclinical Pharmacokinetic and Pharmacodynamic Studies

Before a potential drug candidate can advance to clinical trials, it must undergo rigorous preclinical evaluation of its pharmacokinetic and pharmacodynamic properties. These studies are crucial for understanding how the body affects the drug (pharmacokinetics) and how the drug affects the body (pharmacodynamics).

ADME studies are fundamental to predicting the in vivo behavior of a drug candidate. For derivatives of this compound, a comprehensive ADME profile would be necessary. In silico tools are often employed in the early stages to predict ADME properties, helping to prioritize compounds for further experimental testing. acs.orgroyalsocietypublishing.org

Key ADME parameters that would be investigated for these derivatives include:

Absorption: The ability of the compound to be absorbed from the site of administration, such as the gastrointestinal tract for oral drugs. Properties like solubility and permeability are critical.

Distribution: How the compound distributes throughout the body's tissues and fluids. The volume of distribution (Vd) is a key parameter.

Metabolism: The transformation of the compound by enzymes, primarily in the liver. The cytochrome P450 (CYP) enzyme system is a major contributor to drug metabolism. Understanding the metabolic pathways is essential to identify potential drug-drug interactions and the formation of active or toxic metabolites.

Excretion: The elimination of the compound and its metabolites from the body, typically via the kidneys (urine) or the liver (bile/feces).

An illustrative, hypothetical ADME profile for a promising this compound derivative is presented below.

| ADME Parameter | Predicted/Experimental Value | Implication |

| Aqueous Solubility | Moderate | May require formulation strategies to enhance bioavailability. |

| Caco-2 Permeability | High | Suggests good potential for oral absorption. |

| Plasma Protein Binding | Moderate to High | The extent of binding can influence the free drug concentration and its distribution. |

| Metabolic Stability (in vitro) | Moderate | Indicates susceptibility to metabolism, which could affect the duration of action. |

| CYP450 Inhibition | Low | Low potential for drug-drug interactions mediated by this pathway. |

| Renal Clearance | Moderate | Suggests that renal excretion plays a role in the elimination of the compound. |

This table is for illustrative purposes and does not represent actual experimental data for a specific derivative.

The ultimate goal of developing anticancer agents is to demonstrate their efficacy in preclinical models. This involves a combination of in vitro and in vivo studies.

In Vitro Activity:

The initial assessment of anticancer activity is typically performed using a panel of human cancer cell lines. mdpi.com For derivatives of this compound, their cytotoxic or cytostatic effects would be evaluated against various cancer cell types, such as those from breast, lung, colon, and prostate cancers. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in these assays. acs.org

For instance, a novel derivative might exhibit the following hypothetical in vitro activity:

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Cancer | 5.2 |

| A549 | Lung Cancer | 8.1 |

| HCT116 | Colon Cancer | 3.5 |

| PC-3 | Prostate Cancer | 6.8 |

This table is for illustrative purposes and does not represent actual experimental data for a specific derivative.

In Vivo Activity:

Compounds that demonstrate promising in vitro activity are then advanced to in vivo models, typically using laboratory animals such as mice. nih.govrsc.org Xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used to assess the antitumor efficacy of a drug candidate. mdpi.com

In a typical in vivo study for a this compound derivative, the compound would be administered to tumor-bearing mice, and its effect on tumor growth would be monitored over time. Key endpoints would include tumor volume reduction and an increase in the lifespan of the treated animals. mdpi.com These studies provide critical information about the compound's efficacy and tolerability in a living organism, which is essential for making decisions about its potential for clinical development.

Computational and Theoretical Studies on 4,5 Dimethoxypyridin 2 Yl Methanol

Molecular Docking and Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug design for understanding how a ligand, such as (4,5-Dimethoxypyridin-2-yl)methanol, might interact with a biological target, typically a protein or enzyme. The process involves predicting the binding mode and affinity, which is often expressed as a docking score.

Studies on various substituted pyridine (B92270) derivatives have successfully employed molecular docking to elucidate their potential as inhibitors for a range of biological targets. For instance, research on pyridine derivatives as potential inhibitors for enzymes like lysine-specific demethylase 1 (LSD1) and epidermal growth factor receptor (EGFR) has demonstrated the utility of this approach. nih.govnih.govnih.gov In a typical molecular docking study, key interactions such as hydrogen bonds and hydrophobic interactions are identified as major determinants of binding affinity. nih.gov For a molecule like this compound, the hydroxyl and methoxy (B1213986) groups would be expected to participate in hydrogen bonding, while the pyridine ring could engage in various hydrophobic and aromatic interactions.

A hypothetical molecular docking study for this compound against a chosen protein target would involve preparing the 3D structure of the ligand and the receptor, performing the docking using software like AutoDock Vina, and analyzing the resulting poses. acs.org The binding energy, a key output, indicates the stability of the ligand-protein complex.

Illustrative Molecular Docking Data for Pyridine Derivatives

This table presents hypothetical data to illustrate typical results from molecular docking studies on pyridine derivatives, as specific data for this compound is not available.

| Target Protein | Ligand | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| EGFR Kinase | Pyridine Derivative A | -8.5 | MET793, LYS745 |

| LSD1 | Pyridine Derivative B | -7.9 | ASP555, LYS661 |

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure, geometry, and reactivity of molecules. These methods provide a detailed understanding of a molecule's properties at the atomic and subatomic levels.

Density Functional Theory (DFT) is a popular quantum chemical method used to determine the electronic structure of molecules. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more reactive.

Illustrative Quantum Chemical Data for a Pyridine Derivative

This table illustrates the kind of data generated from quantum chemical calculations for a generic pyridine derivative, as specific data for this compound is not available.

| Parameter | Value |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.4 eV |

In Silico ADME-Toxicity Prediction

In silico ADME-Toxicity (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a computational approach used to assess the pharmacokinetic and toxicological properties of a drug candidate. These predictions are vital for filtering out compounds with undesirable properties early in the drug discovery pipeline.

Numerous studies on pyridine and pyrimidine (B1678525) derivatives have utilized in silico ADMET prediction to evaluate their drug-likeness. nih.govtandfonline.comuomustansiriyah.edu.iq Various software packages are available that predict a wide range of properties, including oral bioavailability, blood-brain barrier penetration, cytochrome P450 inhibition, and potential carcinogenicity. For this compound, these predictions would provide insights into its potential as an orally administered drug and its likely metabolic fate and toxicity profile.

Illustrative In Silico ADMET Prediction Data for a Pyridine Derivative

This table shows example ADMET parameters for a hypothetical pyridine derivative, as specific data for this compound is not available.

| Property | Predicted Value |

|---|---|

| Human Oral Absorption | High |

| Blood-Brain Barrier Penetration | Low |

| CYP2D6 Inhibition | Non-inhibitor |

| AMES Mutagenicity | Negative |

Future Perspectives and Emerging Research Areas

Development of Novel Derivatization Strategies

The future development of compounds like (4,5-Dimethoxypyridin-2-yl)methanol would hinge on the exploration of novel derivatization strategies. The existing hydroxyl and methoxy (B1213986) groups on the pyridine (B92270) ring serve as key handles for chemical modification. General strategies for similar compounds involve:

Hybridization with other pharmacophores: A common approach is to combine the pyridine scaffold with other known biologically active heterocyclic moieties, such as 1,3,4-oxadiazole, to create hybrid molecules with potentially synergistic or novel mechanisms of action. acs.org

Bioisosteric replacement: This strategy involves substituting functional groups with others that have similar physical or chemical properties to enhance efficacy, improve pharmacokinetic profiles, or reduce toxicity. ipinnovative.comnih.gov For instance, the methoxy groups could be replaced with other functionalities to modulate the compound's electronic properties and hydrogen bonding capabilities.

Synthesis of diverse libraries: The creation of a wide array of derivatives through techniques like multicomponent reactions allows for the rapid generation of new chemical entities for high-throughput screening. researchgate.net

Exploration of New Biological Targets and Therapeutic Applications

The therapeutic potential of this compound is currently unknown. However, related substituted pyridines and pyrimidines have shown a broad spectrum of biological activities, suggesting potential areas of investigation:

Anticancer Activity: Many pyridine and pyrimidine (B1678525) derivatives are potent anticancer agents. acs.orgacs.orgrsc.org Future research could explore the cytotoxicity of this compound derivatives against various cancer cell lines. Specific targets could include protein kinases, which are often dysregulated in cancer. acs.orgnih.govnih.goved.ac.uk

Antiprotozoal Activity: Substituted pyridines have been investigated as potential treatments for protozoal infections like malaria and leishmaniasis. nih.govnih.gov This suggests that derivatives of this compound could be screened for similar activities.

Enzyme Inhibition: The pyridine scaffold is present in many enzyme inhibitors. nih.govdovepress.comnih.gov Derivatives of this compound could be evaluated for their ability to inhibit various enzymes implicated in disease, such as cyclooxygenases (COX) or lipoxygenases.

Central Nervous System Activity: Substituted pyridines have been identified as inhibitors of the dopamine (B1211576) transporter, indicating potential applications in neurological and psychiatric disorders. nih.gov

Advanced Computational Modeling and Drug Design

In the absence of experimental data, computational methods provide a powerful tool for predicting the potential of new compounds. Should research on this compound commence, the following computational approaches would be invaluable:

Pharmacophore Modeling: This technique can identify the essential three-dimensional arrangement of chemical features required for biological activity. nih.govrsc.orgslideshare.net By comparing the structure of this compound to known active compounds, potential pharmacophores could be developed to guide the design of new derivatives.

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models correlate the chemical structure of compounds with their biological activity. nih.gov These models can be used to predict the activity of newly designed derivatives and to optimize their properties.

Molecular Docking: This method simulates the binding of a molecule to the active site of a biological target, such as an enzyme or receptor. nih.govmdpi.comresearchgate.net Docking studies could help to identify potential biological targets for this compound and to understand the molecular basis of its (hypothetical) activity.

In Silico ADMET Prediction: Computational tools can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. researchgate.net This can help to identify potential liabilities early in the drug discovery process.

Q & A

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with methanol-water gradients (adjusted for pH) is optimal for assessing purity . Fourier-Transform Infrared Spectroscopy (FTIR) identifies functional groups (e.g., –OH and methoxy stretches), while X-ray crystallography confirms molecular geometry . Nuclear Magnetic Resonance (NMR) (¹H/¹³C) resolves regiochemical ambiguities, with deuterated DMSO as a preferred solvent due to the compound’s polarity .

Q. How do methoxy substituents influence the compound’s stability under varying storage conditions?

- Methodological Answer : Methoxy groups enhance steric protection of the pyridine ring but may introduce hygroscopicity. Store the compound in anhydrous conditions (argon atmosphere) at –20°C to prevent hydrolysis. Accelerated stability studies (e.g., 40°C/75% relative humidity for 4 weeks) with periodic HPLC analysis can identify degradation pathways .

Advanced Research Questions

Q. How can conflicting NMR or crystallography data be resolved during derivative characterization?

- Methodological Answer : Contradictions often arise from dynamic conformational changes or solvent interactions. Perform variable-temperature NMR to detect rotational barriers or use Density Functional Theory (DFT) to simulate spectra for comparison . For crystallography, refine data with anisotropic displacement parameters and validate hydrogen bonding networks using software like SHELXL .

Q. What computational strategies predict the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer : Employ Molecular Orbital (MO) theory to calculate frontier orbitals (HOMO/LUMO) and identify electrophilic sites. Software like Gaussian 16 with B3LYP/6-31G(d) basis sets models transition states for SN2 mechanisms. Solvent effects (e.g., ethanol polarity) can be incorporated via Polarizable Continuum Models (PCM) .

Q. What strategies mitigate steric hindrance during derivatization at the pyridine C2 position?

- Methodological Answer : Introduce temporary protecting groups (e.g., tert-butyldimethylsilyl) on the methanol moiety to reduce steric bulk . Microwave-assisted synthesis under mild conditions (50°C, 30 min) enhances reaction efficiency, while bulky ligands in catalytic systems (e.g., Pd(PPh₃)₄) improve regioselectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.